molecular formula C14H27BrO B13638294 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane

Cat. No.: B13638294
M. Wt: 291.27 g/mol
InChI Key: KGLMKYXTJLUPPU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a bromomethyl group, an isobutoxy group, and a propyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1-isobutoxy-4-propylcyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Methyl derivative.

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethyl-4-propylcyclohexane: Lacks the isobutoxy group, resulting in different reactivity and properties.

    1-Isobutoxy-4-propylcyclohexane: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    1-(Chloromethyl)-1-isobutoxy-4-propylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

Uniqueness

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is unique due to the presence of both the bromomethyl and isobutoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylpropoxy)-4-propylcyclohexane

InChI

InChI=1S/C14H27BrO/c1-4-5-13-6-8-14(11-15,9-7-13)16-10-12(2)3/h12-13H,4-11H2,1-3H3

InChI Key

KGLMKYXTJLUPPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(CBr)OCC(C)C

Origin of Product

United States

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